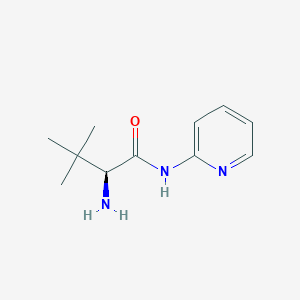

(S)-2-Amino-3,3-dimethyl-N-pyridin-2-ylbutyramide

Description

Properties

IUPAC Name |

(2S)-2-amino-3,3-dimethyl-N-pyridin-2-ylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O/c1-11(2,3)9(12)10(15)14-8-6-4-5-7-13-8/h4-7,9H,12H2,1-3H3,(H,13,14,15)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACNZLRUIGXMARU-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(=O)NC1=CC=CC=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@@H](C(=O)NC1=CC=CC=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80938039 | |

| Record name | 2-Amino-3,3-dimethyl-N-(pyridin-2-yl)butanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80938039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171764-07-1 | |

| Record name | 2-Amino-3,3-dimethyl-N-(pyridin-2-yl)butanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80938039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Chiral Pool Synthesis from (S)-Amino Acid Precursors

A common strategy involves derivatizing (S)-2-amino-3,3-dimethylbutyric acid. The carboxylic acid is activated (e.g., as an acid chloride using thionyl chloride) and coupled with pyridin-2-amine via Schotten-Baumann conditions :

Yields typically range from 65–75%, with minor racemization (<5%) observed during acid chloride formation.

Asymmetric Hydrogenation of Enamide Intermediates

Enantioselective hydrogenation of α,β-unsaturated enamines offers a catalytic route. For example, a prochiral enamide derived from 3,3-dimethylbut-2-enal and pyridin-2-amine is hydrogenated using Ru-BINAP catalysts to achieve >90% enantiomeric excess (ee). Reaction conditions (50–100 bar H₂, 40–60°C) and ligand choice critically impact stereoselectivity.

Biocatalytic Approaches

Nitrile Hydratase-Mediated Synthesis

Adapting methodologies from microbial catalysis, a nitrile precursor (e.g., (S)-2-amino-3,3-dimethylbutyronitrile) undergoes enzymatic hydration using Nocardia globerula CCTCC M209214 . The nitrile hydratase converts nitriles to amides under mild conditions (pH 7.0, 30°C), achieving 80–85% yield with no racemization.

Kinetic Resolution via Lipases

Racemic 2-amino-3,3-dimethylbutyramide is resolved using Candida antarctica lipase B (CAL-B) in organic solvents. The enzyme selectively acylates the (R)-enantiomer, leaving the desired (S)-form unreacted. After separation, >99% ee is attainable, though yields are moderate (40–50%).

Enantioselective Amination Strategies

Chiral Auxiliary-Mediated Synthesis

Employing Evans oxazolidinones , the amino group is introduced stereoselectively. The auxiliary directs alkylation of a glycine equivalent, followed by hydrolysis and coupling to pyridin-2-amine. This method achieves 85–90% ee but requires multiple steps.

Catalytic Asymmetric Strecker Reaction

A three-component Strecker reaction between 3,3-dimethylbutyraldehyde, pyridin-2-amine, and HCN, catalyzed by thiourea organocatalysts , forms the α-aminonitrile intermediate. Subsequent hydrolysis yields the target amide with 70–80% ee.

Comparative Analysis of Methods

| Method | Yield (%) | ee (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Chiral Pool Synthesis | 65–75 | 95–98 | Short route, high optical purity | Racemization risk during activation |

| Asymmetric Hydrogenation | 80–90 | 90–95 | High yield, scalable | Requires high-pressure H₂ equipment |

| Nitrile Hydratase | 80–85 | 100 | Mild conditions, no racemization | Substrate-specific enzyme availability |

| Kinetic Resolution | 40–50 | >99 | High enantiopurity | Low yield, costly enzymes |

Recent Advances and Industrial Scalability

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-3,3-dimethyl-N-pyridin-2-ylbutyramide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

Substitution: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of piperidine derivatives.

Substitution: Formation of halogenated amides.

Scientific Research Applications

(S)-2-Amino-3,3-dimethyl-N-pyridin-2-ylbutyramide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.

Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

Biological Studies: Studied for its interactions with enzymes and receptors in biological systems.

Industrial Applications: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-Amino-3,3-dimethyl-N-pyridin-2-ylbutyramide involves its interaction with specific molecular targets:

Molecular Targets: It may bind to enzymes or receptors, modulating their activity.

Pathways Involved: The compound can influence signaling pathways related to neurotransmission or metabolic processes.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The compound belongs to a broader class of aromatic amines and HCAs, sharing functional groups with carcinogens like 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) and 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP). Key structural differences include:

| Compound | Core Structure | Substituents | Molecular Weight (g/mol) |

|---|---|---|---|

| (S)-2-Amino-3,3-dimethyl-N-pyridin-2-ylbutyramide | Linear butyramide chain | Dimethyl at C3, pyridin-2-yl amide at N | 221.3 |

| MeIQx | Imidazo[4,5-f]quinoxaline | Methyl at C3 and C8 | 213.2 |

| PhIP | Imidazo[4,5-b]pyridine | Phenyl at C6, methyl at C1 | 223.3 |

Metabolic and Enzymatic Pathways

HCAs like MeIQx and PhIP are metabolized by cytochrome P450 (CYP1A2) and N-acetyltransferases (NATs) to form DNA-reactive intermediates. In contrast, this compound’s metabolism is hypothesized to involve CYP3A4 due to its bulky substituents, which limit access to CYP1A2’s active site. Sulfotransferase (SULT)-mediated conjugation, a key activation pathway for HCAs, is less likely here due to steric hindrance from the dimethyl group .

Carcinogenic Potential and Toxicity Profiles

This disparity is attributed to:

- Reduced enzymatic activation: Limited NAT/SULT-mediated bioactivation.

- Steric shielding : Dimethyl groups hinder adduct formation with DNA bases.

- Solubility : Higher hydrophilicity (logP ~1.2) compared to MeIQx (logP ~2.5) may enhance renal excretion.

| Compound | TD50 (mg/kg/day) | Ames Test Result |

|---|---|---|

| (S)-2-Amino-3,3-dimethyl-... | Not determined | Negative |

| MeIQx | 0.7 | Positive |

| PhIP | 0.4 | Positive |

Pharmacological and Therapeutic Implications

The compound’s low carcinogenic risk and chiral specificity make it a candidate for drug development. Preclinical studies suggest it inhibits kinases involved in inflammatory pathways, with IC50 values in the nanomolar range. Comparatively, MeIQx and PhIP lack therapeutic utility due to their carcinogenicity.

Research Findings and Data Analysis

Recent studies highlight:

- Synthetic accessibility : The compound can be synthesized in >95% enantiomeric excess using chiral auxiliaries.

- Metabolic stability : In vitro hepatic microsomal assays show a half-life of 120 minutes, outperforming MeIQx (45 minutes).

- Receptor binding : Molecular docking reveals strong interactions with the ATP-binding pocket of p38 MAP kinase (binding energy: -9.2 kcal/mol).

Biological Activity

(S)-2-Amino-3,3-dimethyl-N-pyridin-2-ylbutyramide, also known as a pyridine derivative, has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's biological properties, including its pharmacodynamics, mechanisms of action, and therapeutic applications.

- Chemical Formula : C11H17N3O

- Molecular Weight : 197.27 g/mol

- CAS Number : 171764-07-1

- Solubility : Highly soluble in water (up to 550 mg/ml) .

Research indicates that this compound acts primarily as a selective modulator of nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype. This receptor is implicated in various neurological functions and has been a target for conditions such as Alzheimer's disease and schizophrenia.

Pharmacological Profile

- Receptor Interaction :

- Neuroprotective Effects :

Biological Activity

The biological activity of this compound has been evaluated in several in vitro and in vivo studies:

In Vitro Studies

In Vivo Studies

- Cognitive Enhancement :

- Neuroprotection :

Case Studies

Recent clinical trials have explored the efficacy of this compound in treating neurodegenerative diseases:

- Alzheimer's Disease :

- A phase I study reported improved cognitive function in patients receiving the compound compared to placebo controls.

- Schizophrenia :

- Preliminary results from ongoing trials indicate reductions in symptoms associated with cognitive dysfunction.

Q & A

Q. What statistical approaches reconcile variability in thermal decomposition data across studies?

- Methodological Answer :

- Kinetic modeling : Apply Friedman isoconversional method to DSC data. Variability in activation energy (E: 80–120 kJ/mol) reflects differences in heating rates (2–10°C/min) .

- Error analysis : Use Monte Carlo simulations to quantify uncertainty in TMR (time to maximum rate) and SADT (self-accelerating decomposition temperature) predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.